N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene ring with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Chlorination and Benzoylation: The phenyl ring is chlorinated using reagents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2). The benzoylation step involves the reaction of the chlorinated phenyl ring with 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide: shares structural similarities with other chlorinated aromatic compounds and thiophene derivatives.
Thiophene-2-carboxamide: A simpler analog without the chlorinated phenyl ring.
2,4-Dichlorobenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.
Uniqueness
Properties
IUPAC Name |
N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O2S/c19-10-3-5-12(14(21)8-10)17(24)23-15-9-11(4-6-13(15)20)22-18(25)16-2-1-7-26-16/h1-9H,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFWGTJJQGDXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360481 |
Source
|
Record name | N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-30-3 |
Source
|
Record name | N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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